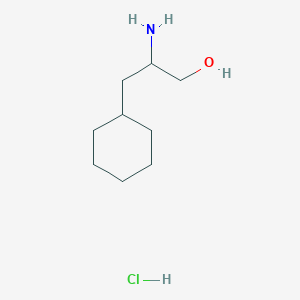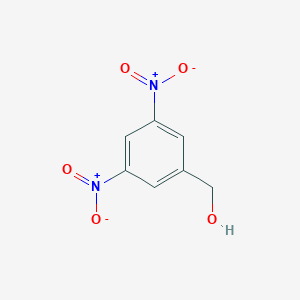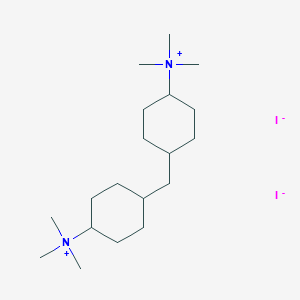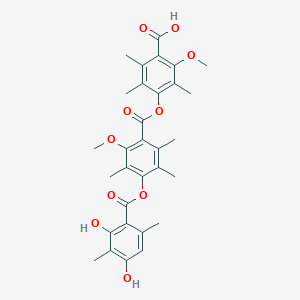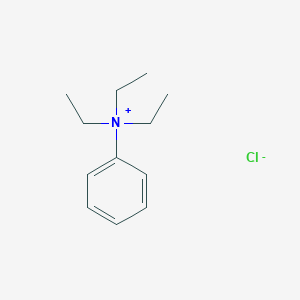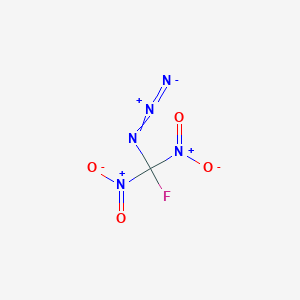
Azidofluorodinitromethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azidofluorodinitromethane (AFDN) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. AFDN is a highly reactive and explosive compound that is widely used in the field of chemical synthesis and material science.
Wirkmechanismus
The mechanism of action of Azidofluorodinitromethane is not well understood due to its highly reactive nature. However, studies have shown that Azidofluorodinitromethane can undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and radical reactions. Azidofluorodinitromethane is also known to be a potent oxidizing agent, which can lead to the formation of highly reactive free radicals.
Biochemische Und Physiologische Effekte
Azidofluorodinitromethane has not been extensively studied for its biochemical and physiological effects due to its highly reactive nature and potential toxicity. However, studies have shown that Azidofluorodinitromethane can cause significant damage to living cells and tissues due to its explosive nature. Azidofluorodinitromethane can cause oxidative stress, DNA damage, and cell death, making it a potential carcinogen.
Vorteile Und Einschränkungen Für Laborexperimente
Azidofluorodinitromethane has several advantages and limitations for lab experiments. Azidofluorodinitromethane is a highly reactive and explosive compound that can undergo various chemical reactions, making it an ideal candidate for use in chemical synthesis. However, Azidofluorodinitromethane is highly sensitive to heat, shock, and friction, making it challenging to handle and store. Azidofluorodinitromethane also has potential toxicity, which can pose a significant risk to researchers.
Zukünftige Richtungen
There are several future directions for the study of Azidofluorodinitromethane. One potential direction is the development of safer and more efficient methods for synthesizing Azidofluorodinitromethane. Another direction is the study of Azidofluorodinitromethane's potential applications in the field of material science, including the development of new polymeric materials and explosives. Finally, the study of Azidofluorodinitromethane's potential toxicity and carcinogenicity is essential for understanding its potential impact on human health and the environment.
Conclusion
In conclusion, Azidofluorodinitromethane is a highly reactive and explosive compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Azidofluorodinitromethane has been extensively studied for its potential applications in various fields of science, including chemistry, material science, and explosives. However, Azidofluorodinitromethane's potential toxicity and explosive nature pose significant challenges for researchers. Further research is needed to fully understand Azidofluorodinitromethane's properties and potential applications.
Synthesemethoden
The synthesis of Azidofluorodinitromethane involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing Azidofluorodinitromethane involves the reaction of fluorodinitromethane with sodium azide in the presence of a catalyst. The reaction is highly exothermic and requires careful control of temperature and pressure to prevent explosions. The resulting product is a yellowish powder that is highly sensitive to heat, shock, and friction.
Wissenschaftliche Forschungsanwendungen
Azidofluorodinitromethane has been extensively studied for its potential applications in various fields of science, including chemistry, material science, and explosives. Azidofluorodinitromethane is a highly reactive compound that can undergo various chemical reactions, making it an ideal candidate for use in chemical synthesis. Azidofluorodinitromethane can be used as a precursor for the synthesis of various organic compounds, including polymeric materials, explosives, and pharmaceuticals.
Eigenschaften
CAS-Nummer |
17003-82-6 |
|---|---|
Produktname |
Azidofluorodinitromethane |
Molekularformel |
CFN5O4 |
Molekulargewicht |
165.04 g/mol |
IUPAC-Name |
azido-fluoro-dinitromethane |
InChI |
InChI=1S/CFN5O4/c2-1(4-5-3,6(8)9)7(10)11 |
InChI-Schlüssel |
XHHANGYGHPUJOG-UHFFFAOYSA-N |
SMILES |
C(N=[N+]=[N-])([N+](=O)[O-])([N+](=O)[O-])F |
Kanonische SMILES |
C(N=[N+]=[N-])([N+](=O)[O-])([N+](=O)[O-])F |
Synonyme |
Azidofluorodinitromethane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Aminophenyl)amino]ethan-1-ol](/img/structure/B106328.png)
![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)
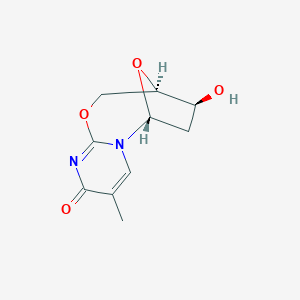
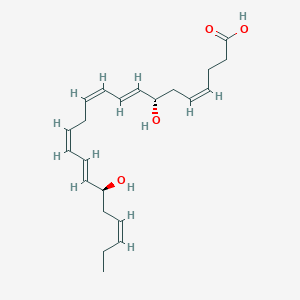
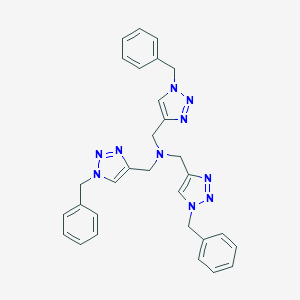
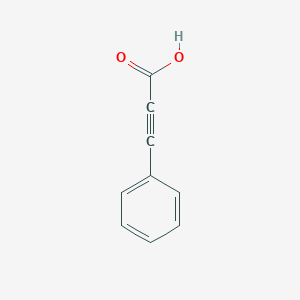
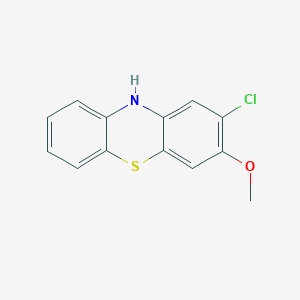
![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)
